2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene-
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Overview
Description
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver (I) and phosphine is common in these processes to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce saturated compounds .
Scientific Research Applications
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the interactions between heterocyclic compounds and biological systems. In medicine, derivatives of this compound are investigated for their potential therapeutic properties . Industrially, it is utilized in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- include 2H-Pyran, tetrahydro-2-methyl-, and 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- . These compounds share structural similarities but differ in their substituents and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in the field of heterocyclic chemistry .
Properties
CAS No. |
60335-75-3 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-methylideneoxane |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h2,4-7H2,1,3H3 |
InChI Key |
DVOPXMQXWUYUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=C)CCO1)C |
Origin of Product |
United States |
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